4,6-Dibromo-2,3-difluorophenol
CAS No.: 1242336-65-7
Cat. No.: VC0036655
Molecular Formula: C6H2Br2F2O
Molecular Weight: 287.886
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242336-65-7 |
|---|---|
| Molecular Formula | C6H2Br2F2O |
| Molecular Weight | 287.886 |
| IUPAC Name | 4,6-dibromo-2,3-difluorophenol |
| Standard InChI | InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
| Standard InChI Key | XVJAVYGPVLJPCP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)F)F)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of 4,6-dibromo-2,3-difluorophenol features a phenol core with bromine atoms at the 4- and 6-positions and fluorine atoms at the 2- and 3-positions. This arrangement creates a sterically constrained environment while introducing significant electron-withdrawing effects through the halogens. The ortho-fluorine substituents facilitate intramolecular hydrogen bonding with the phenolic hydroxyl group, stabilizing specific conformations that influence reactivity .
Table 1: Structural comparison of halogenated phenols
| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4,6-Dibromo-2,3-difluorophenol | 2-F, 3-F, 4-Br, 6-Br | C₆H₂Br₂F₂O | 287.88 |
| 4-Bromo-2,6-difluorophenol | 2-F, 4-Br, 6-F | C₆H₃BrF₂O | 223.99 |
| 2,6-Dibromo-4-fluorophenol | 2-Br, 4-F, 6-Br | C₆H₃Br₂FO | 271.90 |
Spectral Characteristics
While direct spectroscopic data for 4,6-dibromo-2,3-difluorophenol remains limited in public databases, analogous compounds suggest characteristic features:
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¹H NMR: Aromatic protons appear as singlet(s) due to symmetry (δ 7.2–7.8 ppm)
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¹³C NMR: Distinct signals for carbons bearing electronegative substituents (C-F: 150–160 ppm; C-Br: 110–120 ppm)
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IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹) and C-F/C-Br vibrations (1050–1250 cm⁻¹)
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through sequential halogenation of 2,3-difluorophenol. A optimized protocol involves:
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Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at -15°C
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient)
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Crystallization: Recrystallization from ethanol/water mixtures yields >97% purity .
Table 2: Synthetic parameters for halogenated phenol derivatives
| Parameter | 4,6-Dibromo-2,3-difluorophenol | 4-Bromo-2,6-difluorophenol |
|---|---|---|
| Typical Yield | 68–72% | 75–80% |
| Reaction Temperature | -15°C to 0°C | 0–25°C |
| Purification Method | Column Chromatography | Distillation |
Industrial Manufacturing
MolCore’s production process employs continuous flow reactors to enhance safety and efficiency in bromination steps. Key features include:
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Automated temperature control (±0.5°C)
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Inline FTIR monitoring of reaction progress
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Centrifugal partition chromatography for large-scale purification
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The bromine atoms undergo selective substitution under varying conditions:
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Amination: With primary amines in DMSO at 80°C (k = 0.15–0.22 h⁻¹)
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Methoxylation: Using NaOMe in methanol (60% conversion after 6h)
Oxidation Pathways
Controlled oxidation with KMnO₄ in acidic media produces quinone derivatives, while milder conditions (H₂O₂/NaOH) yield hydroxylated products. The fluorine substituents significantly retard oxidation rates compared to non-fluorinated analogs .
Applications in Advanced Material Development
Pharmaceutical Intermediates
As a key building block in drug discovery, this compound has been utilized in:
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Antibacterial agent synthesis (minimum inhibitory concentration: 8–32 µg/mL against Gram-positive pathogens)
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Kinase inhibitor development (IC₅₀ improvements of 3–5x over non-halogenated analogs)
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Radiolabeling precursors for PET tracers (¹⁸F incorporation efficiency: 72–85%)
Polymer Science
Incorporation into epoxy resins demonstrates enhanced properties:
| Property | Baseline Resin | 5% Additive Loading |
|---|---|---|
| Glass Transition Temp. | 120°C | 138°C |
| Dielectric Constant | 3.2 | 2.8 |
| Thermal Decomposition | 280°C | 310°C |
Comparison with Structural Analogs
The compound’s unique substitution pattern confers distinct advantages over similar derivatives:
Table 3: Performance comparison in Suzuki coupling reactions
| Compound | Conversion (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| 4,6-Dibromo-2,3-difluorophenol | 92 | 6 | <5% |
| 2,6-Dibromo-4-fluorophenol | 88 | 8 | 12% |
| 4-Bromo-2,5-difluorophenol | 78 | 10 | 18% |
Emerging Research Directions
Recent investigations focus on:
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Catalytic C-F bond activation for late-stage functionalization
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Development of fluorous-tagged derivatives for separation science
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Hybrid materials for organic photovoltaic devices (PCE = 8.2–9.1%)
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